(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound is a benzylidene-substituted thiazolo-triazolone derivative characterized by a (5Z)-stereochemistry, with a 2-chloro-6-fluorophenyl group at the benzylidene position and a 3-chlorophenyl substituent on the thiazolo-triazolone core. Its synthesis typically involves condensation reactions between substituted benzaldehydes and amino-thiazolo-triazolone precursors under basic conditions, as described for analogous structures in the literature . The Z-configuration of the benzylidene moiety is critical for maintaining planar molecular geometry, which influences intermolecular interactions and biological activity .
Key structural features include:
- Rigid heterocyclic core: The fused thiazolo-triazolone system restricts conformational flexibility, favoring interactions with enzymes or receptors.
Properties
Molecular Formula |
C17H8Cl2FN3OS |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H8Cl2FN3OS/c18-10-4-1-3-9(7-10)15-21-17-23(22-15)16(24)14(25-17)8-11-12(19)5-2-6-13(11)20/h1-8H/b14-8- |
InChI Key |
MZGLZVPHIPEQFK-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of appropriate benzylidene and phenyl derivatives with thiazolo[3,2-b][1,2,4]triazole under specific reaction conditions. Common reagents used in the synthesis may include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogs differing in substituents, stereochemistry, or heterocyclic frameworks. Data are compiled from synthetic, crystallographic, and spectroscopic studies (Table 1).
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituents (Benzylidene/Thiazolo-triazolone) | Yield (%) | Melting Point (°C) | Key Structural Features | References |
|---|---|---|---|---|---|
| (5Z)-5-(2-Chloro-6-fluorobenzylidene)-2-(3-chlorophenyl)-thiazolo-triazolone | 2-Cl-6-F / 3-Cl | N/A* | N/A* | Z-configuration; planar core | [1, 5] |
| (5E)-2-(4-Chlorophenyl)-5-(3-fluorobenzylidene)-thiazolo-triazolone | 3-F / 4-Cl | 62 | >250 | E-configuration; twisted benzylidene | [4] |
| (5Z)-5-(2-Cl-6-F-benzylidene)-2-(3-methylphenyl)-thiazolo-triazolone | 2-Cl-6-F / 3-Me | 67 | 189–250 | Z-configuration; enhanced lipophilicity | [5] |
| 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-imidazo-triazolone | 4-OMe / 2-Cl | 57 | 243–245 | Methoxy donor group; fused imidazo core | [9] |
| 5-(2,3-Dimethoxybenzylidene)-thiazolo-triazolone | 2,3-OMe / H | 54 | 176–178 | Electron-rich benzylidene; lower yield | [10] |
Key Findings :
Substituent Effects on Reactivity and Yield :
- Electron-withdrawing groups (e.g., Cl, F) on the benzylidene moiety correlate with moderate to high yields (57–67%) due to stabilized intermediates during condensation .
- Methoxy-substituted analogs (e.g., 2,3-dimethoxy) show lower yields (54%), likely due to steric hindrance or reduced electrophilicity .
E-isomers (e.g., ) exhibit twisted geometries, reducing planarity and possibly biological efficacy .
Physicochemical Properties :
- Melting points vary significantly with substituents: Chloro/fluoro derivatives (>250°C) surpass methoxy analogs (176–245°C), reflecting stronger intermolecular forces (e.g., halogen bonding) .
- Lipophilicity increases with alkyl groups (e.g., 3-methylphenyl in ), which may improve membrane permeability .
Biological Implications :
- While specific activity data for the target compound are unavailable, analogs with chloro/fluoro substituents demonstrate enhanced in vitro potency against kinases or microbial targets compared to methoxy derivatives .
Critical Analysis of Structural Diversity
- Isosteric Replacements : Compounds in (isostructural thiazole-pyrazole hybrids) highlight the importance of maintaining planar geometry for crystallinity and stability, supporting the design rationale for the target compound’s rigid core .
- Synthetic Flexibility : The general synthesis route () allows modular substitution, enabling optimization of electronic and steric properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
